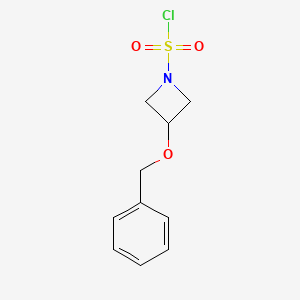

3-(Benzyloxy)azetidine-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonyl chlorides, such as “3-Phenylmethoxyazetidine-1-sulfonyl chloride”, are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are typically used as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides consists of a sulfur atom bonded to two oxygen atoms (forming a SO2 group), an organic group ®, and a chlorine atom . The specific molecular structure of “3-Phenylmethoxyazetidine-1-sulfonyl chloride” would depend on the nature of the R group.Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters . The specific reactions that “3-Phenylmethoxyazetidine-1-sulfonyl chloride” can undergo would depend on the other reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides can vary widely depending on the nature of the R group . Without specific information on “3-Phenylmethoxyazetidine-1-sulfonyl chloride”, it’s difficult to provide accurate details.科学的研究の応用

Synthesis and Spectroscopic Analysis

The regioselective synthesis of sulfonyl-containing triazole derivatives demonstrates the relevance of sulfonyl groups in medicinal chemistry and drug design. The process involves a classical sulfonamidation reaction, highlighting the operational simplicity and efficiency of such reactions in producing compounds with moderate anticancer activity against various cancer cell lines (Salinas-Torres et al., 2022).

Biological Activities and Synthesis of Derivatives

The synthesis of 1,3-oxazolidin-2-one derivatives, which play a significant role in the structure of many drugs, underscores the importance of sulfonyl chlorides in creating compounds with antimicrobial properties. This research highlights the potential of these derivatives, particularly in combating Gram-positive bacteria like Staphylococcus aureus (Karaman et al., 2018).

Solid-Phase Synthesis of Disubstituted 1,3-Oxazolidin-2-ones

The use of polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones demonstrates a novel approach in the synthesis of heterocyclic compounds with potential antibacterial activity. This method allows for the preparation of oxazolidinones with high enantiopurity, highlighting the versatility of sulfonyl chlorides in medicinal chemistry (Holte et al., 1998).

Glycoconjugation Method Using Carbohydrate Sulfonyl Chlorides

The introduction of a new glycoconjugation method using carbohydrate sulfonyl chlorides for synthesizing glycosylated cholesterol absorption inhibitors illustrates the potential of sulfonyl chlorides in developing treatments for cholesterol-related disorders. This method offers a facile approach to creating glycoconjugates, showcasing the adaptability of sulfonyl chlorides in therapeutic applications (Kvaernø et al., 2005).

Synthesis and Reactivity of Azetidine Derivatives

The synthesis and reactivity of azetidine derivatives, including 3-haloazetidines and 3-sulfonyloxyazetidines, provide a comprehensive overview of their importance across various scientific fields. This review highlights the potential applications and reactivity of these compounds, indicating the versatility of sulfonyl chlorides in synthesizing structurally diverse and biologically relevant molecules (Van Brabandt et al., 2009).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-phenylmethoxyazetidine-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNMUZKKXMJSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2756216.png)

![2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2756220.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2756221.png)

![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2756225.png)

![Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2756227.png)

![N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2756230.png)

![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)